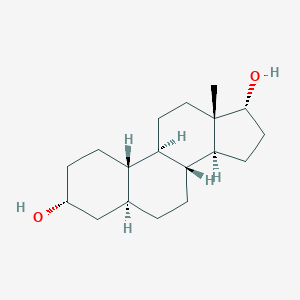

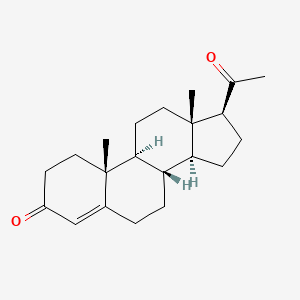

5alpha-Estrane-3alpha,17alpha-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKATSBSLLYTMH-DMKQDBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5α-Estrane-3α,17α-diol: A Technical Guide to its Role in Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Estrane-3α,17α-diol is a metabolite of the synthetic anabolic androgenic steroid nandrolone (19-nortestosterone). Its presence in biological fluids, primarily urine, serves as a key biomarker for the detection of nandrolone administration in both human and veterinary anti-doping control. This technical guide provides a comprehensive overview of the current scientific understanding of 5α-estrane-3α,17α-diol, focusing on its metabolic pathway, quantitative data, and the experimental protocols used for its analysis. While its primary role is recognized as a metabolic byproduct, this document also explores its broader context within steroid metabolism and highlights areas where further research is needed.

Metabolic Pathway of 5α-Estrane-3α,17α-diol

The formation of 5α-estrane-3α,17α-diol is a multi-step enzymatic process originating from its parent compound, nandrolone. The key enzymes involved are 5α-reductase and various isoforms of hydroxysteroid dehydrogenases (HSDs).

The metabolic cascade is as follows:

-

5α-Reduction of Nandrolone: Nandrolone is first converted to 5α-dihydronandrolone (5α-estran-17β-ol-3-one). This reaction is catalyzed by the enzyme 5α-reductase. Unlike the 5α-reduction of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in a metabolite with a significantly decreased binding affinity for the androgen receptor.[1]

-

3α-Hydroxysteroid Dehydrogenase Activity: Subsequently, 5α-dihydronandrolone undergoes reduction at the C3 position. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts the 3-keto group to a 3α-hydroxyl group, yielding 5α-estrane-3α,17β-diol.

-

Epimerization at C17: The final step involves the conversion of the 17β-hydroxyl group to a 17α-hydroxyl group, resulting in the formation of 5α-estrane-3α,17α-diol. This epimerization is likely carried out by a 17β-hydroxysteroid dehydrogenase (17β-HSD) isoform.

This metabolic pathway highlights the complex interplay of steroidogenic enzymes in modifying the structure and activity of synthetic androgens.

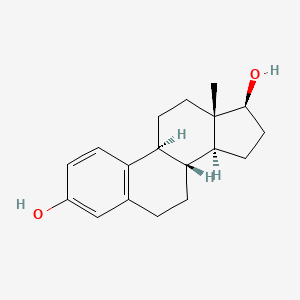

Metabolic conversion of nandrolone to 5α-estrane-3α,17α-diol.

Quantitative Data

Quantitative data for 5α-estrane-3α,17α-diol is primarily available in the context of its urinary excretion following nandrolone administration. There is a notable lack of data on its receptor binding affinities and specific enzyme kinetics.

Table 1: Urinary Concentrations of Nandrolone Metabolites

| Metabolite | Species | Dosage | Maximum Concentration | Notes | Reference |

| 5α-Estrane-3β,17α-diol | Calves | 17β-nandrolone laureate ester | Up to 100 µg/L | Identified as a major metabolite. | [2][3] |

| 19-Norandrosterone | Humans | 25 mg [13C]nandrolone (oral) | 1,180 - 38,661 µg/L | Significant interindividual variability observed. | [4][5] |

| 19-Noretiocholanolone | Humans | 25 mg [13C]nandrolone (oral) | 576 - 12,328 µg/L | [4][5] | |

| 19-Norandrosterone | Humans | 50 mg nandrolone decanoate (IM) | Geometric mean excretion rate: 3-4 fold higher than 19-NE initially | [6] | |

| 19-Noretiocholanolone | Humans | 50 mg nandrolone decanoate (IM) | Detectable for at least 6 months post-injection. | [6] |

Table 2: Receptor Binding Affinity and Enzyme Kinetics

| Compound/Enzyme Reaction | Parameter | Value | Notes | Reference |

| 5α-Estrane-3α,17α-diol | Receptor Binding Affinity (Androgen, Estrogen) | No data available | The biological significance in terms of receptor interactions is currently unknown. | [7] |

| 5α-Reductase with Nandrolone | Enzyme Kinetics (Km, Vmax) | No specific data available | 5α-reduction of nandrolone decreases its androgen receptor affinity. | [1] |

| 3α-HSD with 5α-Dihydronandrolone | Enzyme Kinetics (Km, Vmax) | No specific data available |

Experimental Protocols

The analysis of 5α-estrane-3α,17α-diol and other nandrolone metabolites in urine typically involves a multi-step process. The following is a generalized protocol based on common practices in anti-doping laboratories.

1. Sample Preparation: Hydrolysis of Conjugates

A significant portion of steroid metabolites in urine are excreted as glucuronide or sulfate conjugates. To analyze the free steroid, a hydrolysis step is necessary.

-

Enzymatic Hydrolysis:

-

To 2 mL of urine, add an internal standard.

-

Add 1 mL of phosphate buffer (pH 7).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate at 50°C for 1 hour.

-

Cool the sample to room temperature.

-

Add 0.5 mL of 20% K2CO3/KOH solution (pH 13-14).

-

2. Extraction: Liquid-Liquid Extraction (LLE)

LLE is used to isolate the steroids from the aqueous urine matrix.

-

Protocol:

-

To the hydrolyzed sample, add 5 mL of an organic solvent (e.g., a mixture of n-pentane and diethyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Freeze the aqueous layer at -20°C.

-

Decant the organic phase into a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

3. Derivatization for GC-MS Analysis

To improve the volatility and thermal stability of the steroids for gas chromatography, a derivatization step is performed to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Protocol:

-

To the dried extract, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol.

-

Vortex the sample.

-

Incubate at 60°C for 20 minutes.

-

Cool to room temperature before injection into the GC-MS system.

-

4. GC-MS/MS Analysis

A gas chromatograph coupled with a tandem mass spectrometer is used for the separation and sensitive detection of the derivatized steroid metabolites.

-

Typical GC-MS/MS Parameters:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection Mode: Splitless.

-

Oven Temperature Program: A gradient from an initial temperature of around 180°C, ramping up to approximately 320°C.

-

Ionization Mode: Electron Ionization (EI).

-

MS/MS Mode: Selected Reaction Monitoring (SRM) for targeted quantification of specific metabolites.

-

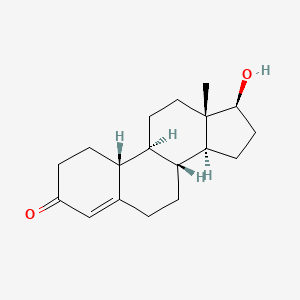

Generalized workflow for the analysis of urinary steroid metabolites.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of research into the specific biological activity and signaling pathways directly modulated by 5α-estrane-3α,17α-diol. Its role in steroid metabolism is primarily understood as a terminal metabolite of nandrolone, destined for excretion.

While some metabolites of androgens, such as 5α-androstane-3β,17β-diol, have been shown to interact with estrogen receptor beta (ERβ), it is not scientifically sound to extrapolate these findings to 5α-estrane-3α,17α-diol due to structural differences.[7]

Future research is warranted to investigate whether 5α-estrane-3α,17α-diol possesses any affinity for androgen, estrogen, or other steroid receptors, and if it can initiate any downstream signaling cascades.

Hypothetical receptor interactions of 5α-estrane-3α,17α-diol (currently unconfirmed).

Conclusion and Future Directions

5α-Estrane-3α,17α-diol is a well-established urinary metabolite of nandrolone and a critical biomarker in anti-doping efforts. Its metabolic pathway from nandrolone via the action of 5α-reductase and hydroxysteroid dehydrogenases is understood in principle, although specific enzyme kinetics are yet to be fully elucidated. Analytical methods, particularly GC-MS/MS, are well-developed for its detection and quantification in urine.

However, a significant knowledge gap exists regarding the intrinsic biological activity of 5α-estrane-3α,17α-diol. Future research should focus on:

-

Receptor Binding Assays: Determining the binding affinity of 5α-estrane-3α,17α-diol for androgen, estrogen, and other relevant steroid receptors.

-

Enzyme Kinetics: Characterizing the kinetic parameters of the 5α-reductase and 3α/17β-HSD isoforms involved in its formation.

-

In vitro and in vivo studies: Investigating the potential cellular and physiological effects of this metabolite to ascertain if it is merely an inactive byproduct or possesses its own biological functions.

A deeper understanding of the complete pharmacological profile of all nandrolone metabolites is crucial for a comprehensive assessment of its physiological and potential pathological effects.

References

- 1. Identification of the major oxidative 3alpha-hydroxysteroid dehydrogenase in human prostate that converts 5alpha-androstane-3alpha,17beta-diol to 5alpha-dihydrotestosterone: a potential therapeutic target for androgen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the androgen receptor by intratumoral bioconversion of androstanediol to dihydrotestosterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [13C]Nandrolone excretion in trained athletes: interindividual variability in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. 5alpha-Estrane-3beta,17alpha-diol | Benchchem [benchchem.com]

5α-Estrane-3α,17α-diol as a Metabolite of Nandrolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone, an anabolic-androgenic steroid, undergoes extensive metabolism in the body, leading to the formation of various metabolites that are excreted primarily in the urine. While the major metabolites, 19-norandrosterone and 19-noretiocholanolone, are well-documented and routinely monitored in doping control, other metabolites, such as 5α-estrane-3α,17α-diol, also play a role in the metabolic profile of nandrolone. This technical guide provides a comprehensive overview of 5α-estrane-3α,17α-diol as a metabolite of nandrolone, focusing on its biochemical formation, quantitative data, and detailed analytical methodologies for its detection and characterization.

Biochemical Pathway of 5α-Estrane-3α,17α-diol Formation

The biotransformation of nandrolone to 5α-estrane-3α,17α-diol involves a series of enzymatic reactions, primarily mediated by reductases and dehydrogenases. The key enzymes implicated in this metabolic pathway are 5α-reductase and various isoforms of hydroxysteroid dehydrogenases (HSDs).

The proposed metabolic pathway is as follows:

-

5α-Reduction: Nandrolone is first reduced at the A-ring by the enzyme 5α-reductase. This reaction converts the double bond between carbons 4 and 5 into a single bond, resulting in the formation of 5α-dihydronandrolone (5α-estran-17β-ol-3-one).

-

3α-Hydroxylation: The 3-keto group of 5α-dihydronandrolone is then reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD) to a hydroxyl group, yielding 5α-estrane-3α,17β-diol.

-

17α-Hydroxylation/Epimerization: The final step involves the conversion of the 17β-hydroxyl group to a 17α-hydroxyl group. This stereochemical change is likely catalyzed by a 17-hydroxysteroid dehydrogenase (17-HSD) with epimerase activity.

The following diagram illustrates the proposed metabolic pathway from nandrolone to 5α-estrane-3α,17α-diol.

Quantitative Data

Quantitative data on the excretion of 5α-estrane-3α,17α-diol following nandrolone administration is limited, particularly in humans. The primary focus of anti-doping laboratories has been on the major metabolites, 19-norandrosterone and 19-noretiocholanolone. However, studies in cattle have provided valuable insights into the quantitative significance of estranediol metabolites.

| Biological Matrix | Species | Compound | Concentration | Reference |

| Urine | Bovine | 5α-Estrane-3β,17α-diol | Up to 100 µg/L | [1][2] |

Experimental Protocols

The analysis of 5α-estrane-3α,17α-diol and other nandrolone metabolites in biological matrices typically involves extraction, purification, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A robust sample preparation protocol is crucial for the accurate and sensitive detection of nandrolone metabolites. The following is a general workflow for the extraction and purification of steroids from urine.

1. Solid-Phase Extraction (SPE)

-

Objective: To concentrate the analytes and remove interfering substances from the urine matrix.

-

Materials: C18 SPE cartridges, methanol, water, appropriate buffers.

-

Procedure:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water and then a low percentage of organic solvent to remove polar interferences.

-

Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

-

2. Enzymatic Hydrolysis

-

Objective: To cleave the glucuronide conjugates of the metabolites, releasing the free steroid for analysis.

-

Materials: β-glucuronidase from E. coli, phosphate buffer (pH ~7).

-

Procedure:

-

Evaporate the eluate from the SPE step to dryness.

-

Reconstitute the residue in phosphate buffer.

-

Add β-glucuronidase and incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).

-

3. Liquid-Liquid Extraction (LLE)

-

Objective: To further purify the deconjugated metabolites.

-

Materials: Immiscible organic solvent (e.g., n-pentane, diethyl ether).

-

Procedure:

-

Add the organic solvent to the hydrolysis mixture.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the organic layer containing the free steroids.

-

Evaporate the organic solvent to dryness.

-

4. Derivatization (for GC-MS)

-

Objective: To increase the volatility and thermal stability of the steroid metabolites for GC-MS analysis.

-

Materials: Derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., ammonium iodide and ethanethiol).[3]

-

Procedure:

-

Add the derivatizing agent to the dried extract.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to form trimethylsilyl (TMS) derivatives.

-

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[3]

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the different metabolites. A typical program might start at around 150°C and ramp up to 300°C.[3]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) is the most common technique.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity. The characteristic ions for the TMS derivative of 5α-estrane-3α,17α-diol would be monitored. For a related compound, the bis(trimethylsilyl) ether of nandrolone metabolites, ions at m/z 405 and 420 have been monitored.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing conjugated metabolites directly without the need for hydrolysis and derivatization, though analysis of the free steroids after hydrolysis is also common.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of steroids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is employed.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode is commonly used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 5α-estrane-3α,17α-diol are monitored.

-

Conclusion

5α-Estrane-3α,17α-diol is a recognized, albeit less studied, metabolite of nandrolone. Its formation is a result of the enzymatic action of 5α-reductase and hydroxysteroid dehydrogenases. While quantitative data in humans remains scarce, its presence in animal studies highlights its potential as a biomarker for nandrolone administration. The analytical methodologies detailed in this guide, based on established protocols for other nandrolone metabolites, provide a robust framework for the detection and quantification of 5α-estrane-3α,17α-diol in biological samples. Further research is warranted to fully elucidate its pharmacokinetic profile and its significance in human metabolism and anti-doping science.

References

- 1. researchgate.net [researchgate.net]

- 2. Estranediols profiling in calves' urine after 17beta-nandrolone laureate ester administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Determination of nandrolone and metabolites in urine samples from sedentary persons and sportsmen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 5alpha-Estrane-3alpha,17alpha-diol

Introduction

5alpha-Estrane-3alpha,17alpha-diol is a C18 steroid and a member of the estrane diol class of molecules. Its core structure is a tetracyclic gonane skeleton. The nomenclature specifies a 5-alpha configuration, resulting in a planar A/B ring fusion, and alpha-oriented hydroxyl groups at both the C3 and C17 positions. Primarily of interest to researchers in endocrinology, pharmacology, and analytical chemistry, this compound is recognized as a metabolite of the anabolic androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] Its detection is often associated with nandrolone administration, making it a potential biomarker in sports doping control and veterinary substance monitoring.[1][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimentally determined data for this specific stereoisomer, this document also includes computed data and comparative information from its more extensively studied isomers, such as 5alpha-estrane-3beta,17alpha-diol, to provide a broader context for researchers.

Physicochemical Properties

The physicochemical characteristics of a steroid are fundamental to understanding its absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity. Quantitative data for this compound is sparse; the following table summarizes available computed data and relevant experimental data from its stereoisomer.

| Property | Value (5α-Estrane-3α,17α-diol) | Value (5α-Estrane-3β,17α-diol) | Source / Method |

| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ | - |

| Molecular Weight | 278.43 g/mol | 278.43 g/mol | LGC Standards[4] |

| Exact Mass | 278.22458 Da | 278.22458 Da | PubChem (Computed)[5] |

| Melting Point | Not Available (Experimental) | 201.5-202 °C | Steraloids Inc.[6] |

| Boiling Point | Not Available (Experimental) | Not Available (Experimental) | - |

| Water Solubility | Not Available (Experimental) | Not Available (Experimental) | - |

| logP (Octanol/Water) | 3.36 (Computed) | 3.8 (Computed by XLogP3) | ChemSrc[7], PubChem[5] |

| pKa (Strongest Acidic) | Not Available (Computed) | 15.07 ± 0.70 (Predicted) | ChemicalBook |

| Polar Surface Area | 40.46 Ų (Computed) | 40.5 Ų (Computed) | ChemSrc[7], PubChem |

| Hydrogen Bond Donors | 2 (Computed) | 2 (Computed) | PubChem[5] |

| Hydrogen Bond Acceptors | 2 (Computed) | 2 (Computed) | PubChem[5] |

| Rotatable Bond Count | 0 (Computed) | 0 (Computed) | PubChem[5] |

| CAS Number | 481695-77-6 | 93602-55-2 | ChemSrc[7], LGC Standards[4] |

Biological Context and Metabolism

This compound is formed in biological systems primarily through the metabolism of nandrolone.[1] The metabolic pathway involves enzymatic reactions that reduce the parent steroid into various metabolites. The key enzymes in this biotransformation are 5α-reductase and various hydroxysteroid dehydrogenases (HSDs).[2][8] Following its formation, the diol can undergo further conjugation reactions, such as glucuronidation and sulfation, to increase its water solubility and facilitate its excretion, primarily through urine.[1]

The metabolic pathway from the parent compound nandrolone is illustrated below.

Experimental Protocols

1. Melting Point Determination (Capillary Method) The melting point of a crystalline solid like a steroid provides a sharp indication of its purity.

-

Apparatus: Digital melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., silicone oil), calibrated thermometer, and capillary tubes.

-

Procedure:

-

A small amount of the finely powdered, dry steroid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus or attached to the thermometer in the Thiele tube.

-

The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-1.5 °C).

-

2. Aqueous Solubility (Shake-Flask Method) This method, based on OECD Guideline 105, is the gold standard for determining the solubility of a compound in water.

-

Materials: Purified steroid, distilled and deionized water, constant temperature water bath or shaker (e.g., 25 °C or 37 °C), analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

An excess amount of the steroid is added to a known volume of water in a flask.

-

The flask is sealed and agitated in the constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and the phases are separated by centrifugation to remove undissolved solid.

-

Aliquots of the clear, saturated supernatant are carefully removed.

-

The concentration of the steroid in the supernatant is determined using a validated analytical method. The analysis is performed in triplicate.

-

3. Octanol-Water Partition Coefficient (LogP) Determination LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and bioavailability.

-

Method 1: Shake-Flask Method

-

1-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

A known mass of the steroid is dissolved in either the octanol or water phase.

-

The two phases are combined in a flask and shaken vigorously to allow for partitioning, followed by a period of rest to allow for complete phase separation, often aided by centrifugation.

-

The concentration of the steroid in both the aqueous and octanol phases is measured.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Method 2: High-Performance Liquid Chromatography (HPLC)

-

A reverse-phase HPLC system with a C18 column is used.

-

A mobile phase of methanol/water or acetonitrile/water is run isocratically.

-

The retention time of the steroid is measured.

-

A calibration curve is generated by running a series of standard compounds with known LogP values.

-

The LogP of the test steroid is determined by interpolating its retention time on the calibration curve. This method is faster but less direct than the shake-flask method.

-

Signaling Pathways: A Comparative Analysis

Currently, there is no specific research detailing the signaling pathways directly activated by this compound. Its biological activity and receptor interaction profile are not yet fully characterized.[1]

However, research on structurally similar androgens and their metabolites provides valuable context. For instance, 5alpha-androstane-3alpha,17beta-diol (an androstane, not estrane, diol) has been shown to have potent biological effects by activating cytoplasmic signaling pathways independent of the classical androgen receptor (AR).[9][10] Studies in LNCaP prostate cancer cells have demonstrated that this related compound can stimulate the PI3K/AKT signaling pathway .[9] This pathway is crucial for cell survival and proliferation. The activation of AKT by this diol suggests a non-genomic mechanism of action that could contribute to androgen-independent prostate cancer progression.[9][10]

While this information cannot be directly extrapolated to this compound, it highlights a potential area of investigation for researchers exploring the biological roles of nandrolone metabolites beyond simple excretion markers.

Conclusion

This compound is a significant metabolite of nandrolone, yet it remains a poorly characterized compound in terms of its physicochemical and biological properties. While computed data provides foundational knowledge, a notable gap exists in experimentally determined values for key parameters such as melting point and water solubility. Its primary role has been established as a urinary biomarker for nandrolone use, but the potential for direct biological or signaling activity remains an open and compelling area for future research. The detailed study of related androstane diols suggests that such metabolites can possess complex, non-classical signaling functions, providing a rationale for further investigation into the pharmacology of this and other estrane diols.

References

- 1. 5alpha-Estrane-3beta,17alpha-diol | Benchchem [benchchem.com]

- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5a-Estrane-3b,17a-diol | TRC-E888890-100MG | LGC Standards [lgcstandards.com]

- 5. 5alpha-Estrane-3beta,17alpha-diol | C18H30O2 | CID 131700158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5α-ESTRAN-3β, 17α-DIOL | Steraloids Inc. [steraloids.com]

- 7. (3α,5α,17α)-Estrane-3,17-diol | CAS#:481695-77-6 | Chemsrc [chemsrc.com]

- 8. Nandrolone - Wikipedia [en.wikipedia.org]

- 9. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence and Analysis of 5α-Androstane-3α,17α-diol in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous steroid, 5α-androstane-3α,17α-diol, in mammals. While its presence has been confirmed, detailed information regarding its biosynthesis, physiological concentrations, and specific biological roles remains limited compared to its 17β-isomers. This document summarizes the available data on its detection, potential metabolic pathways, and methods for its analysis, drawing parallels with its better-characterized stereoisomers where necessary. The guide is intended to serve as a foundational resource for researchers investigating the endocrinology and therapeutic potential of this androstane metabolite.

Introduction

5α-Androstane-3α,17α-diol is an endogenous C19 steroid, belonging to the androstane class of hormones. It is a stereoisomer of the more extensively studied 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. While its precise physiological significance is not yet fully elucidated, its confirmed endogenous presence in mammals suggests a potential role in hormonal regulation and metabolic processes. This guide will synthesize the existing, albeit sparse, literature on 5α-androstane-3α,17α-diol, focusing on its detection, quantification, and hypothetical metabolic pathways.

Endogenous Presence in Mammals

The endogenous occurrence of 5α-androstane-3α,17α-diol has been identified in human biological materials. Specifically, it has been detected in:

-

Feces: Found in feces from pregnant women and in the monosulfate and disulfate fractions from normal human feces.[1]

-

Bile: Identified in the glucuronide and mono- and disulphate conjugates of neutral steroids in human bile.[1]

Despite its confirmed presence, quantitative data on the physiological concentrations of 5α-androstane-3α,17α-diol in various mammalian tissues and biofluids are currently not available in the public domain. The table below presents quantitative data for its more abundant isomer, 5α-androstane-3α,17β-diol, to provide a contextual reference for expected physiological ranges of androstane diols.

Quantitative Data (for 5α-Androstane-3α,17β-diol)

| Biological Matrix | Species | Population | Concentration (mean ± SD) | Method | Reference |

| Plasma | Human | Normal Males | 18.98 ± 5.9 ng/dL | Radioimmunoassay | [2] |

| Plasma | Human | Normal Females | 2.65 ± 0.27 ng/dL | Radioimmunoassay | [2] |

| Plasma | Human | Females with Idiopathic Hirsutism | 11.9 ± 6.4 ng/dL | Radioimmunoassay | [2] |

| Plasma | Human | Prepubertal Children | Not Detectable | Radioimmunoassay | [2] |

Biosynthesis and Metabolism

The precise biosynthetic pathway of 5α-androstane-3α,17α-diol has not been definitively established. However, based on the known metabolic pathways of other androstane steroids, a hypothetical pathway can be proposed. The biosynthesis of its isomer, 5α-androstane-3α,17β-diol, proceeds from testosterone via 5α-reduction and subsequent 3α-hydroxysteroid dehydrogenase activity. A similar pathway, potentially involving a 17α-hydroxysteroid dehydrogenase, could lead to the formation of 5α-androstane-3α,17α-diol.

One study in the tammar wallaby has shown a pathway to 5α-androstane-3α,17β-diol that involves 5α-pregnane-3α,17α-diol-20-one as an intermediate, suggesting alternative pathways to these diols may exist in different species.[3]

Hypothetical Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for 5α-androstane-3α,17α-diol, extrapolated from known steroidogenic pathways.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of steroids. The methodology involves extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.

5.1.1. Sample Preparation and Extraction

-

Internal Standard Addition: Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard of 5α-androstane-3α,17α-diol.

-

Liquid-Liquid Extraction: Extract the steroids from the sample using an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.

-

Solid-Phase Extraction (SPE): For cleaner samples, use an SPE cartridge (e.g., C18) to isolate the steroid fraction.

-

Enzymatic Hydrolysis: If analyzing conjugated steroids, treat the sample with β-glucuronidase/arylsulfatase to cleave the conjugate moieties.

5.1.2. Derivatization

To improve volatility and chromatographic properties, the hydroxyl groups of the steroid must be derivatized. A common method is silylation.

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide and dithioerythritol catalyst.

-

Incubate at 60°C for 30 minutes to form the bis-trimethylsilyl (TMS) ether derivative.

5.1.3. GC-MS Parameters

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Start at an initial temperature (e.g., 180°C), ramp up to a final temperature (e.g., 290°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 5α-androstane-3α,17α-diol and its internal standard. The NIST WebBook provides mass spectral data for the 2TMS derivative of Androstane-3,17-diol, (3α,5α,17α)-.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.

5.2.1. Sample Preparation

Sample preparation is similar to that for GC-MS, involving internal standard addition and extraction (LLE or SPE). Derivatization is not necessary.

5.2.2. LC-MS/MS Parameters

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5α-androstane-3α,17α-diol and its internal standard.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the analysis of 5α-androstane-3α,17α-diol from a biological sample.

Potential Signaling Pathways

The signaling pathways of 5α-androstane-3α,17α-diol are currently unknown. However, its structural similarity to other androstane diols suggests it may interact with steroid hormone receptors or have neuroactive properties. For instance, its isomer, 5α-androstane-3α,17β-diol, has been shown to support prostate cancer cell survival and proliferation through androgen receptor-independent signaling, potentially involving the PI3K/AKT pathway.[4][5] It is plausible that 5α-androstane-3α,17α-diol could have its own unique or overlapping signaling functions.

Hypothetical Signaling Cascade

The diagram below presents a hypothetical signaling pathway for 5α-androstane-3α,17α-diol, based on the known actions of related steroids.

Conclusion and Future Directions

5α-Androstane-3α,17α-diol is a confirmed endogenous steroid in mammals, yet it remains a largely understudied molecule. This guide has summarized the limited available information and provided a framework for its further investigation. Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for its quantification in various biological matrices.

-

Elucidating its complete biosynthetic and metabolic pathways.

-

Determining its physiological concentrations in health and disease states.

-

Identifying its molecular targets and signaling pathways to understand its biological function.

A deeper understanding of 5α-androstane-3α,17α-diol could reveal novel insights into steroid endocrinology and potentially open new avenues for therapeutic development.

References

- 1. Human Metabolome Database: Showing metabocard for 5alpha-Androstane-3alpha,17alpha-diol (HMDB0000458) [hmdb.ca]

- 2. The determination of 5alpha-androstane-3alpha, 17beta-diol in human plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5alpha-androstane-3alpha,17beta-diol is formed in tammar wallaby pouch young testes by a pathway involving 5alpha-pregnane-3alpha,17alpha-diol-20-one as a key intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

5alpha-Estrane-3alpha,17alpha-diol: A Review of Receptor Binding Affinity and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5alpha-Estrane-3alpha,17alpha-diol is a metabolite of the anabolic androgenic steroid nandrolone. Understanding its interaction with steroid hormone receptors is crucial for elucidating its pharmacological profile and potential physiological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the receptor binding affinity of this compound. It has been noted that there is a significant lack of direct quantitative binding data for this specific metabolite. This document addresses this knowledge gap by summarizing the available information on related compounds and detailing the standard experimental protocols utilized in receptor binding affinity studies. Furthermore, this guide presents key signaling pathways and experimental workflows in a visual format to aid in comprehension.

Introduction

Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The binding affinity of a steroid for its receptor is a critical determinant of its biological activity. This compound is a metabolite of nandrolone, a synthetic anabolic androgenic steroid. The metabolic pathway involves the action of 5α-reductase, which also converts testosterone to the potent androgen dihydrotestosterone (DHT). While the receptor binding profile of nandrolone is well-characterized, its metabolites, such as this compound, are less understood. This guide aims to consolidate the available information and provide a framework for future research.

Receptor Binding Affinity Data

A thorough review of the scientific literature reveals a notable absence of direct quantitative receptor binding affinity studies for this compound. No studies presenting equilibrium dissociation constant (Kd), inhibitor concentration (Ki), or half-maximal inhibitory concentration (IC50) values for the binding of this compound to androgen, estrogen, or other steroid receptors could be identified.

To provide a relevant frame of reference, the receptor binding affinities of the parent compound, nandrolone, and other related steroid metabolites are presented in Table 1. It is important to note that the binding affinity of a metabolite can differ significantly from its parent compound. For instance, the DHT metabolite 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) exhibits binding to the estrogen receptor beta (ERβ) but not the androgen receptor.

| Compound | Receptor | Binding Affinity Data | Species | Reference |

| Nandrolone | Androgen Receptor (AR) | High Affinity | Human | [1][2] |

| 5α-Dihydronandrolone | Androgen Receptor (AR) | Low Affinity | Not Specified | [1] |

| Testosterone | Androgen Receptor (AR) | High Affinity | Human | [3] |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Very High Affinity | Human | [1] |

| 5α-Androstane-3β,17β-diol | Estrogen Receptor β (ERβ) | High Affinity | Rat | [4] |

| 5α-Androstane-3β,17β-diol | Androgen Receptor (AR) | No Binding | Not Specified | [4][5] |

Table 1: Receptor Binding Affinities of Nandrolone and Related Steroids. This table summarizes the known receptor binding characteristics of nandrolone and other relevant steroids to provide a comparative context for the uncharacterized this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity of steroid compounds. These protocols are standardized and would be applicable for the characterization of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This is the most common method to determine the binding affinity of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Receptor Source: Cytosolic or nuclear extracts from tissues expressing the target receptor (e.g., prostate for AR, uterus for ER), or recombinant human receptors expressed in cell lines (e.g., HEK293, Sf9).

-

Radioligand: A high-affinity, high-specificity radiolabeled steroid for the receptor of interest (e.g., [³H]-R1881 for AR, [³H]-Estradiol for ER).

-

Competitor: Unlabeled this compound and a known reference compound (e.g., nandrolone, DHT, or estradiol).

-

Assay Buffer: Tris-HCl or phosphate buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, glycerol, sodium molybdate).

-

Scintillation Cocktail and Scintillation Counter.

-

Glass Fiber Filters and a cell harvester.

Procedure:

-

Preparation of Receptor: Homogenize the tissue or cells in ice-cold buffer and centrifuge to obtain the desired fraction (e.g., cytosol for unoccupied receptors).

-

Assay Setup: In microtiter plates or tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

References

- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

enzymatic conversion pathways to 5alpha-Estrane-3alpha,17alpha-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic conversion pathways leading to the synthesis of 5α-Estrane-3α,17α-diol, a significant metabolite of the synthetic anabolic androgenic steroid, nandrolone. This document provides a comprehensive overview of the core enzymes, substrates, and metabolic intermediates involved in this biotransformation. It includes detailed experimental protocols for in vitro synthesis and quantitative data on enzyme kinetics, offering a valuable resource for researchers in steroid biochemistry, drug metabolism, and analytical chemistry.

Introduction

5α-Estrane-3α,17α-diol is a stereoisomer of the various metabolites formed from the administration of nandrolone (19-nortestosterone). Its production is primarily mediated by the action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). Understanding the enzymatic pathways leading to its formation is crucial for comprehending the metabolism of synthetic steroids, developing accurate analytical methods for doping control, and investigating the physiological activities of steroid metabolites. This guide will explore the primary enzymatic reactions, provide methodologies for their in vitro replication, and present relevant quantitative data.

Enzymatic Conversion Pathways

The primary pathway for the formation of 5α-Estrane-3α,17α-diol from nandrolone involves a two-step enzymatic cascade.

Step 1: 5α-Reduction of Nandrolone

The initial step is the reduction of the double bond between carbons 4 and 5 of the A-ring of nandrolone. This reaction is catalyzed by the enzyme 5α-reductase (EC 1.3.99.5), an NADPH-dependent enzyme. This conversion yields 5α-dihydro-nandrolone (also known as 5α-estran-17β-ol-3-one). There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), and their substrate specificities can vary.[1][2]

Step 2: 3α-Reduction of 5α-dihydro-nandrolone

The subsequent step involves the reduction of the 3-keto group of 5α-dihydro-nandrolone to a 3α-hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) (EC 1.1.1.50), an enzyme belonging to the aldo-keto reductase superfamily.[1][3] This conversion results in the final product, 5α-Estrane-3α,17α-diol. It is important to note that 3α-HSDs can exhibit stereospecificity, leading to the formation of different isomers.

An alternative pathway for the formation of 5α-reduced androgens that does not involve testosterone as an intermediate has also been proposed, suggesting the complexity of steroid metabolism.[4]

Figure 1. Primary enzymatic pathway for the conversion of Nandrolone to 5α-Estrane-3α,17α-diol.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion pathway. It is important to note that specific kinetic parameters for the conversion of nandrolone and its intermediates to 5α-Estrane-3α,17α-diol are not extensively reported in the literature. The data presented here are for related substrates and provide an estimation of enzyme activity.

Table 1: Kinetic Parameters of Human 5α-Reductase Isozymes

| Isozyme | Substrate | Km (µM) | Vmax (pmol/mg protein/h) | Reference |

| Type 2 (Prostate) | Testosterone | 0.0339 ± 0.006 | - | [5] |

| Liver | Testosterone | 0.110 ± 0.08 | - | [5] |

| Type 1 (Prostate Epithelium) | Testosterone | 14.3 ± 1.8 | 23.8 ± 3.9 | [6] |

| Type 1 (Prostate Stroma) | Testosterone | 78.4 ± 8.5 | 68.3 ± 4.4 | [6] |

| Type 2 (Prostate Epithelium) | Androstenedione | 120 | 56 | [7] |

| Type 2 (Prostate Stroma) | Androstenedione | 211 | 130 | [7] |

Table 2: Quantitative Analysis of Nandrolone Metabolites

| Metabolite | Matrix | Concentration Range | Analytical Method | Reference |

| 19-Norandrosterone | Urine | up to 450 ng/mL | GC-MS | [8] |

| 19-Noretiocholanolone | Urine | up to 70 ng/mL | GC-MS | [8] |

| 5α-estran-3β, 17α-diol | Urine | up to 100 µg/L | GC-MS/MS | [9] |

| Various Nandrolone Metabolites | Urine | LOQ <1 ng/mL | LC-MS/MS, GC-MS | [10] |

| 5α-estran-3β, 17α-diol | Urine | 0.2 - 2.6 ng/mL (sulphate fraction) | GC-MS | [11] |

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis of 5α-Estrane-3α,17α-diol. These protocols are designed to be adaptable for researchers with access to standard laboratory equipment.

In Vitro Conversion using Liver Microsomes

This protocol describes the use of liver microsomes, which contain a mixture of drug-metabolizing enzymes, including 5α-reductases and hydroxysteroid dehydrogenases.

Materials:

-

Human or rat liver microsomes

-

Nandrolone

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Phosphate buffer (100 mM, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Incubator or water bath at 37°C

-

Analytical equipment for product identification and quantification (GC-MS or LC-MS/MS)

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (to final volume)

-

Liver microsomes (final concentration 0.5-1 mg/mL)

-

Nandrolone (dissolved in a minimal amount of ethanol or DMSO, final concentration 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to partition into the microsomal membranes.

-

Initiate the Reaction: Add the NADPH regenerating system or NADPH (final concentration 1 mM) to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure linear product formation.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent.

-

Extraction: Vortex the mixture vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.

-

Sample Preparation for Analysis: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization (for GC-MS): Reconstitute the dried extract in a suitable solvent and derivatize using an appropriate agent (e.g., MSTFA:NH4I:2-mercaptoethanol) to form trimethylsilyl (TMS) ethers.[11]

-

Analysis: Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the formation of 5α-Estrane-3α,17α-diol and other metabolites.

Figure 2. Experimental workflow for the in vitro conversion of Nandrolone using liver microsomes.

In Vitro Conversion using Recombinant Enzymes

This protocol utilizes purified recombinant 5α-reductase and 3α-hydroxysteroid dehydrogenase for a more controlled and specific conversion.

Materials:

-

Recombinant human 5α-reductase (e.g., SRD5A1, SRD5A2, or SRD5A3)

-

Recombinant human 3α-hydroxysteroid dehydrogenase

-

Nandrolone

-

NADPH

-

Appropriate buffers for each enzyme (as recommended by the manufacturer)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Incubator or water bath at 37°C

-

Analytical equipment (GC-MS or LC-MS/MS)

Procedure:

-

Two-Step Reaction (Sequential):

-

Step 1 (5α-Reduction):

-

In a microcentrifuge tube, combine the appropriate buffer, recombinant 5α-reductase, and nandrolone.

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for a sufficient time to allow for the conversion of nandrolone to 5α-dihydro-nandrolone.

-

Terminate the reaction (e.g., by heat inactivation or addition of a specific inhibitor, if compatible with the next step).

-

-

Step 2 (3α-Reduction):

-

To the reaction mixture from Step 1, add the appropriate buffer and recombinant 3α-hydroxysteroid dehydrogenase.

-

Ensure sufficient NADPH is present for the second reaction.

-

Incubate at 37°C until the conversion to 5α-Estrane-3α,17α-diol is complete.

-

Terminate the reaction with an organic solvent.

-

-

-

One-Pot Reaction (Simultaneous):

-

Combine the appropriate buffers (or a compatible common buffer), both recombinant enzymes, nandrolone, and NADPH in a single reaction tube.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction with an organic solvent.

-

-

Extraction and Analysis: Follow steps 6-10 from the liver microsome protocol.

Conclusion

The enzymatic conversion of nandrolone to 5α-Estrane-3α,17α-diol is a key metabolic pathway mediated by the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. This technical guide has provided a detailed overview of these pathways, summarized relevant quantitative data, and offered comprehensive experimental protocols for their in vitro study. The information presented herein serves as a valuable resource for researchers investigating steroid metabolism, developing analytical methods for steroid detection, and exploring the biological significance of these metabolic products. Further research is warranted to fully elucidate the kinetic parameters of the specific enzymatic reactions involved in the formation of 5α-Estrane-3α,17α-diol and to explore the substrate specificity of the various isoforms of 5α-reductase and 3α-hydroxysteroid dehydrogenase towards nandrolone and its intermediates.

References

- 1. Steroid 5alpha-reductases and 3alpha-hydroxysteroid dehydrogenases: key enzymes in androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 3. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Steroid 5alpha-reductase 1 promotes 5alpha-androstane-3alpha,17beta-diol synthesis in immature mouse testes by two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic analysis of the 5 alpha-reductases from human prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of aging on kinetic parameters of 5 alpha-reductase in epithelium and stroma of normal and hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the major oxidative 3alpha-hydroxysteroid dehydrogenase in human prostate that converts 5alpha-androstane-3alpha,17beta-diol to 5alpha-dihydrotestosterone: a potential therapeutic target for androgen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. Purification of testosterone 5 alpha-reductase from human prostate by a four-step chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5α-Estrane-3α,17α-diol

For Research Use Only

Introduction

5α-Estrane-3α,17α-diol is a stereoisomer of the estrane family of steroids. As with many steroid isomers, its biological activity is of significant interest to researchers in endocrinology, oncology, and drug development. The precise stereochemistry of the hydroxyl groups at the C-3 and C-17 positions is critical in determining the molecule's interaction with physiological targets. This document provides a detailed, theoretical protocol for the chemical synthesis of 5α-Estrane-3α,17α-diol for research purposes. The proposed synthesis is a multi-step process commencing from the commercially available 5α-Estran-3,17-dione. The protocol employs stereoselective reduction and Mitsunobu inversion as key steps to achieve the desired α-configuration at both C-3 and C-17.

Data Presentation

The following table summarizes the expected quantitative data for the proposed multi-step synthesis of 5α-Estrane-3α,17α-diol. These are theoretical values based on typical yields for similar reactions reported in the literature. Actual results may vary.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Estimated Purity (%) |

| 1 | Monoketalization | 5α-Estran-3,17-dione | 3,3-(Ethylenedioxy)-5α-estran-17-one | 318.48 | 90-95 | >95 |

| 2 | Stereoselective Reduction | 3,3-(Ethylenedioxy)-5α-estran-17-one | 3,3-(Ethylenedioxy)-5α-estran-17β-ol | 320.50 | 90-98 | >97 |

| 3 | Mitsunobu Inversion | 3,3-(Ethylenedioxy)-5α-estran-17β-ol | 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane | 483.61 | 70-85 | >95 |

| 4 | Saponification | 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane | 3,3-(Ethylenedioxy)-5α-estran-17α-ol | 320.50 | 90-98 | >97 |

| 5 | Deprotection | 3,3-(Ethylenedioxy)-5α-estran-17α-ol | 5α-Estran-17α-ol-3-one | 276.44 | 90-98 | >97 |

| 6 | Stereoselective Reduction | 5α-Estran-17α-ol-3-one | 5α-Estrane-3α,17α-diol | 278.46 | 85-95 | >98 |

Experimental Protocols

Step 1: Monoketalization of 5α-Estran-3,17-dione

This step selectively protects the more reactive C-3 ketone.

-

Materials: 5α-Estran-3,17-dione, Ethylene glycol, p-Toluenesulfonic acid (catalytic amount), Toluene, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

-

Procedure:

-

To a solution of 5α-Estran-3,17-dione in toluene, add ethylene glycol (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3,3-(Ethylenedioxy)-5α-estran-17-one.

-

Step 2: Stereoselective Reduction of the 17-Keto Group

This step reduces the C-17 ketone to a 17β-hydroxyl group.

-

Materials: 3,3-(Ethylenedioxy)-5α-estran-17-one, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Deionized water, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3,3-(Ethylenedioxy)-5α-estran-17-one in a mixture of methanol and dichloromethane at 0°C.

-

Add sodium borohydride in small portions.

-

Stir the reaction mixture at 0°C and monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3,3-(Ethylenedioxy)-5α-estran-17β-ol.

-

Step 3: Mitsunobu Inversion of the 17β-Hydroxyl Group

This reaction inverts the stereochemistry at C-17 from β to α.

-

Materials: 3,3-(Ethylenedioxy)-5α-estran-17β-ol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), p-Nitrobenzoic acid, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3,3-(Ethylenedioxy)-5α-estran-17β-ol, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Add DIAD or DEAD dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane.

-

Step 4: Saponification of the 17α-Ester

This step cleaves the ester to yield the 17α-hydroxyl group.

-

Materials: 17α-p-Nitrobenzoyl-3,3-(ethylenedioxy)-5α-estrane, Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Methanol, Water.

-

Procedure:

-

Dissolve the 17α-p-nitrobenzoyl ester in methanol.

-

Add an aqueous solution of KOH or NaOH.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3,3-(Ethylenedioxy)-5α-estran-17α-ol.

-

Step 5: Deprotection of the 3-Ketal

This step removes the protecting group at C-3 to restore the ketone.

-

Materials: 3,3-(Ethylenedioxy)-5α-estran-17α-ol, Acetone, p-Toluenesulfonic acid (catalytic amount) or aqueous HCl.

-

Procedure:

-

Dissolve the ketal in acetone.

-

Add a catalytic amount of p-toluenesulfonic acid or a small amount of aqueous HCl.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the acetone under reduced pressure and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield 5α-Estran-17α-ol-3-one.

-

Step 6: Stereoselective Reduction of the 3-Keto Group

This final step reduces the C-3 ketone to the desired 3α-hydroxyl group.

-

Materials: 5α-Estran-17α-ol-3-one, L-Selectride® (Lithium tri-sec-butylborohydride) or a similar sterically hindered reducing agent, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 5α-Estran-17α-ol-3-one in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C.

-

Add L-Selectride® (1M solution in THF) dropwise.

-

Stir the reaction at -78°C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain 5α-Estrane-3α,17α-diol.

-

Visualization of Workflows and Concepts

Caption: Proposed synthetic workflow for 5α-Estrane-3α,17α-diol.

Caption: Key stereochemical transformations in the synthesis.

Application Note: Quantitative Analysis of 5α-Estrane-3α,17α-diol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 5α-Estrane-3α,17α-diol in biological samples, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of steroid hormones, a robust sample preparation procedure involving extraction and chemical derivatization is essential for sensitive and accurate quantification. This document outlines a comprehensive workflow, including sample extraction, trimethylsilyl (TMS) derivatization, and optimized GC-MS parameters. Furthermore, it provides expected mass spectrometric fragmentation patterns and discusses the biological relevance of 5α-Estrane-3α,17α-diol.

Introduction

5α-Estrane-3α,17α-diol is a steroid metabolite of nandrolone and other related anabolic androgenic steroids.[1][2][3] Its detection and quantification in biological fluids are of significant interest in various fields, including clinical endocrinology, sports anti-doping control, and pharmaceutical drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis, offering high sensitivity and specificity.[4] However, the inherent low volatility of steroids necessitates a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[5] Trimethylsilylation (TMS) is a widely used derivatization technique for steroids, as it effectively masks polar functional groups.[5]

This application note details a complete methodology for the analysis of 5α-Estrane-3α,17α-diol, providing researchers with a practical guide for reliable and reproducible results.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the extraction and clean-up of steroids from biological matrices.[5]

Materials:

-

Biological sample (e.g., 1 mL of plasma or urine)

-

Internal Standard (IS) solution (e.g., deuterated 5α-Estrane-3α,17α-diol)

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Water (deionized)

-

n-Hexane

-

Ethyl acetate

Protocol:

-

Sample Pre-treatment: To 1 mL of the biological sample, add a known amount of the internal standard solution. Vortex briefly.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of a mixture of n-hexane and ethyl acetate (e.g., 90:10 v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization: Trimethylsilylation (TMS)

Materials:

-

Dried sample extract from the SPE step

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (NH₄I)

-

Dithiothreitol (DTT) - optional, as a catalyst and antioxidant

-

Pyridine (anhydrous)

Protocol:

-

Reagent Preparation: Prepare the derivatization reagent by mixing MSTFA, NH₄I, and DTT in a suitable solvent like pyridine. A common mixture is MSTFA containing a small percentage of NH₄I and DTT.

-

Derivatization Reaction: Reconstitute the dried sample extract in 50 µL of the derivatization reagent.

-

Incubation: Tightly cap the vial and heat at 60-80°C for 20-30 minutes to ensure complete derivatization of the hydroxyl groups.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of 5α-Estrane-3α,17α-diol.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of steroid TMS derivatives. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector | Splitless mode |

| Injector Temp. | 280°C |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation |

Data Presentation

Predicted Mass Spectrum and Fragmentation

The bis-TMS derivative of 5α-Estrane-3α,17α-diol is expected to have a molecular weight of 422.4 g/mol . The mass spectrum of the closely related compound, 5α-androstane-3α,17α-diol bis-TMS derivative, shows a molecular ion at m/z 436. Based on this, the molecular ion ([M]⁺) for the bis-TMS derivative of 5α-Estrane-3α,17α-diol is expected at m/z 422 .

Common fragmentation patterns for TMS-derivatized steroids involve the loss of a methyl group (-CH₃, 15 Da) and trimethylsilanol (-TMSO-H, 90 Da).

Predicted Key Diagnostic Ions for bis-TMS-5α-Estrane-3α,17α-diol:

| m/z (mass-to-charge) | Proposed Fragment Identity |

| 422 | [M]⁺ (Molecular Ion) |

| 407 | [M - CH₃]⁺ |

| 332 | [M - TMSO-H]⁺ |

| 317 | [M - TMSO-H - CH₃]⁺ |

| 242 | [M - 2 x (TMSO-H)]⁺ |

| 73 | [Si(CH₃)₃]⁺ (Characteristic of TMS derivatives) |

Note: The relative abundances of these ions will need to be confirmed with an authentic standard.

Quantitative Data Summary

The following table presents hypothetical quantitative data for illustrative purposes. Actual values for Limit of Detection (LOD) and Limit of Quantification (LOQ) must be experimentally determined.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| bis-TMS-5α-Estrane-3α,17α-diol | ~15-20 | 422 | 407 | 332 | ~0.1-0.5 | ~0.5-1.0 |

| bis-TMS-d_x_-5α-Estrane-3α,17α-diol (IS) | ~15-20 | 42x+ | 41x+ | 33x+ | - | - |

Biological Context and Signaling Pathway

5α-Estrane-3α,17α-diol is a metabolite of nandrolone, an anabolic androgenic steroid. The metabolism of nandrolone to various estranediols is a key pathway for its elimination. While the direct biological activity of 5α-Estrane-3α,17α-diol is not as extensively studied as other steroid hormones, related metabolites are known to interact with both androgen and estrogen receptors, potentially influencing various physiological processes. For instance, other 5α-reduced steroid metabolites have been shown to bind to estrogen receptor beta (ERβ), modulating its activity.[6][7][8]

Metabolic and Signaling Pathway of Related Estranediols

Caption: Potential metabolic and signaling pathway of 5α-Estrane-3α,17α-diol.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of 5α-Estrane-3α,17α-diol in biological samples. The detailed protocols for sample preparation, derivatization, and instrument parameters, along with the predicted mass spectral data, offer a solid foundation for researchers to develop and validate their own quantitative assays. The successful implementation of this method will enable accurate and reliable measurement of this important steroid metabolite, facilitating further research into its physiological roles and applications in various scientific disciplines.

References

- 1. Estranediols profiling in calves' urine after 17beta-nandrolone laureate ester administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. Urinary analysis of 16(5alpha)-androsten-3alpha-ol by gas chromatography/combustion/isotope ratio mass spectrometry: implications in anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel metabolic pathway of estrone and 17beta-estradiol catalyzed by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The androgen metabolite, 5α-androstane-3β,17β-diol (3β-diol), activates the oxytocin promoter through an estrogen receptor-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Assay for the Detection of 5α-Estrane-3α,17α-diol in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5α-Estrane-3α,17α-diol in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 5α-Estrane-3α,17α-diol is a metabolite of nandrolone, a synthetic anabolic androgenic steroid, and its detection is crucial in various research areas, including endocrinology, pharmacology, and anti-doping science. The protocol detailed herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, enabling researchers to achieve high specificity and sensitivity for the detection of this steroid.

Introduction

5α-Estrane-3α,17α-diol is a C18 steroid and a metabolite of the synthetic anabolic androgenic steroid, nandrolone.[1] The analysis of such steroid metabolites is essential for understanding the metabolic pathways of synthetic androgens and for monitoring their use and abuse. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of steroid metabolites in biological fluids due to its high specificity and sensitivity, allowing for the quantification of low concentrations of steroids in complex matrices like plasma and urine.[1] This is particularly important for steroid isomers, which can be difficult to differentiate using other methods.[2] This application note provides a detailed protocol for the extraction and quantification of 5α-Estrane-3α,17α-diol, addressing the challenges associated with its analysis.

Experimental

Sample Preparation

A reliable sample preparation protocol is critical for removing interferences and concentrating the analyte of interest. Supported Liquid Extraction (SLE) is a high-throughput and effective technique for extracting steroids from biological matrices.

Protocol for Supported Liquid Extraction (SLE):

-

Sample Pre-treatment: To 200 µL of plasma or serum, add an internal standard solution (e.g., a deuterated analog of the analyte).

-

Loading: Load the pre-treated sample onto a 96-well SLE plate.

-

Elution: Elute the analyte using an appropriate organic solvent, such as a mixture of ethyl acetate and hexane.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography

The separation of 5α-Estrane-3α,17α-diol from its isomers and other endogenous steroids is achieved using a reversed-phase C18 column with a gradient elution.

LC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |